薯蓣皂苷 J

描述

Synthesis Analysis

The synthesis of compounds related to Diosbulbin J, such as dibutyltin(IV) complexes, involves intricate chemical processes. These compounds are synthesized through reactions involving organotin(IV) oxides or dichlorides with specific ligands in stoichiometric ratios. The synthesis process is characterized by its focus on achieving specific geometrical configurations around tin atoms, highlighting the complexity of synthesizing organotin-based compounds (Debnath et al., 2020).

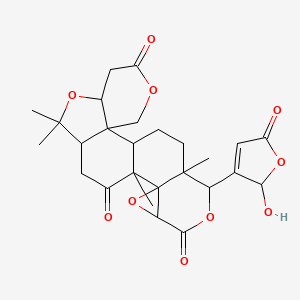

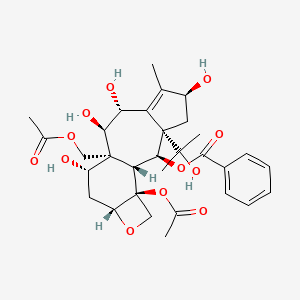

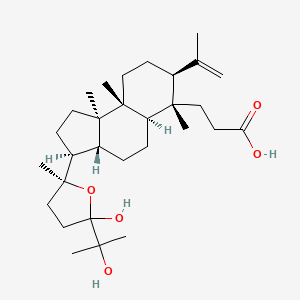

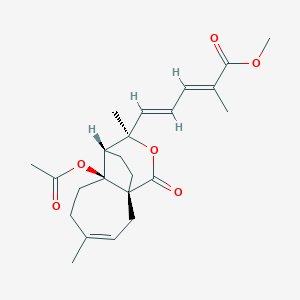

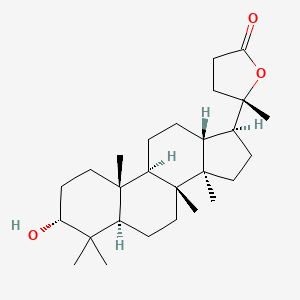

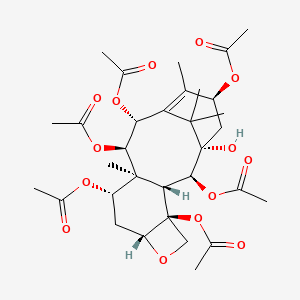

Molecular Structure Analysis

The molecular structure of Diosbulbin J-related compounds, such as dibutyltin(IV) complexes, showcases a range of coordination geometries around the tin atoms. X-ray crystal structure analysis reveals structures ranging from dinuclear configurations with distorted square-pyramidal geometries to ladder-type structures with both endo- and exo-tin atoms. These findings illustrate the diversity and complexity of the molecular structures achievable with organotin compounds (Basu Baul et al., 2017).

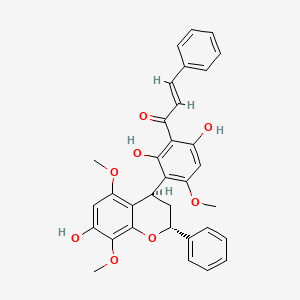

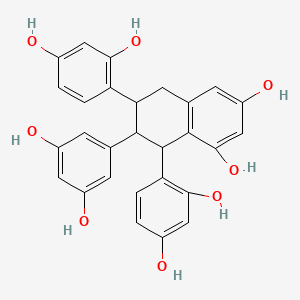

Chemical Reactions and Properties

Dibutyltin(IV) complexes derived from Schiff bases and dicarboxylates, related to Diosbulbin J, demonstrate significant biochemical activities, including cytotoxicity and antioxidant properties. These complexes undergo specific reactions, forming structures with distorted pentagonal-bipyramidal geometry, which are instrumental in their biological activities. The chemical properties, particularly the reactivity and interaction with biological molecules, are central to understanding the compound's potential applications (Ramírez-Jiménez et al., 2013).

Physical Properties Analysis

The physical properties of compounds related to Diosbulbin J, such as their solubility, melting points, and crystalline structures, are crucial for their application in various fields. These properties are determined through comprehensive studies involving spectroscopic and crystallographic analyses, providing insights into how these compounds interact in different environments.

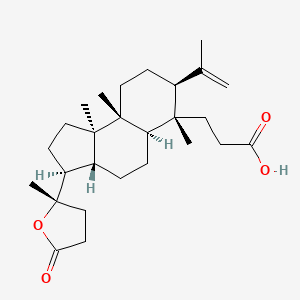

Chemical Properties Analysis

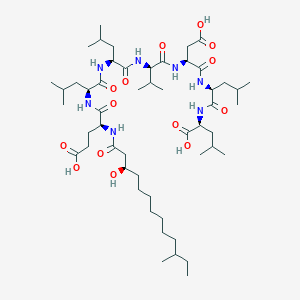

The chemical properties of Diosbulbin J-related compounds include their reactivity, stability, and interaction with other chemical entities. Studies on dibutyltin(IV) complexes highlight their antibacterial and antidiabetic activities, showcasing the potential for pharmaceutical applications. The characterization of these compounds through spectroscopic methods, such as UV-visible, IR, and NMR spectroscopy, plays a vital role in elucidating their chemical behavior (Singh & Singh, 2014).

科学研究应用

代谢活化和肝毒性:薯蓣皂苷 B (DIOB) 是一种含呋喃的二萜内酯,是薯蓣 L. 中的主要成分,用于传统中药。它需要代谢活化才能诱导肝损伤,其肝毒作用涉及 DIOB 的亲电反应中间体共价结合蛋白质。这一过程由细胞色素 P450(CYP3A4)等酶介导,并导致形成多种代谢物 (Lin 等,2014); (Wang 等,2017)。

肝毒性机制:研究探索了 DIOB 诱导肝毒性的详细分子机制。例如,DIOB 影响肝脏代谢功能,包括脂肪酸和葡萄糖代谢,并可能导致胆汁酸合成和转运紊乱,以及高胆红素血症 (Ji 等,2020)。

治疗潜力和保护剂:尽管具有肝毒性,但薯蓣皂苷 B 已显示出抗肿瘤特性。例如,研究调查了黄芩素等化合物对薯蓣皂苷 B 诱导的肝损伤的保护作用,同时还观察到其抗肿瘤活性 (Niu 等,2015)。

药代动力学和生物利用度:研究还集中于薯蓣皂苷 B 的药代动力学和生物利用度,例如其在动物模型中的吸收、分布、代谢和排泄。观察到这些过程中的性别差异,表明男性和女性受试者对薯蓣皂苷 B 的反应不同 (Yang 等,2013)。

分子和细胞机制:其他研究着眼于薯蓣皂苷 B 诱导毒性的细胞机制,例如肝细胞中线粒体依赖性凋亡和活性氧在介导这一过程中的作用 (Ye 等,2019)。

检测方法的开发:已做出努力来开发检测薯蓣皂苷 B 及其代谢物的方法,例如开发多克隆抗体来检测其反应性代谢物衍生的蛋白质加合物 (Hu 等,2018)。

抗肿瘤活性:薯蓣皂苷 B 已显示出体内抗肿瘤活性,表明其作为癌症治疗中治疗剂的潜力。这些活性的机制可能涉及免疫系统的调节 (Wang 等,2012)。

比较药代动力学研究:已进行比较药代动力学研究以了解薯蓣皂苷 B 在体内的处理方式,尤其是在与其他草药成分结合时,这可能会影响其药代动力学模式 (Li 等,2015)。

作用机制

Target of Action

Diosbulbin J is a compound found in the plant Dioscorea bulbifera L. These proteins play crucial roles in cell proliferation and survival, making them potential targets for anti-cancer therapies .

Mode of Action

Diosbulbin c, a similar compound, has been shown to inhibit lung cancer cell proliferation by downregulating the expression/activation of akt, dhfr, and tyms . This results in a significant reduction in cell proliferation and induces G0/G1 phase cell cycle arrest .

Pharmacokinetics

Diosbulbin c has been predicted to exhibit high drug-likeness properties with good water solubility and intestinal absorption . This suggests that Diosbulbin J may have similar properties, which could impact its bioavailability.

Result of Action

Diosbulbin c has been shown to induce cell cycle arrest and inhibit the proliferation of non-small cell lung cancer cells, possibly by downregulating the expression/activation of akt, dhfr, and tyms . This suggests that Diosbulbin J may have similar effects.

Action Environment

It’s known that the metabolism and efficacy of similar compounds can be influenced by factors such as the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .

属性

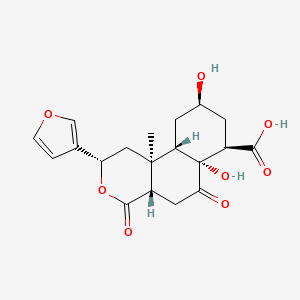

IUPAC Name |

(2S,4aS,6aR,7R,9R,10aS,10bS)-2-(furan-3-yl)-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2,4a,5,7,8,9,10,10a-octahydro-1H-benzo[f]isochromene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O8/c1-18-7-13(9-2-3-26-8-9)27-17(24)12(18)6-15(21)19(25)11(16(22)23)4-10(20)5-14(18)19/h2-3,8,10-14,20,25H,4-7H2,1H3,(H,22,23)/t10-,11-,12+,13-,14-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBSFVHKKKXNHM-JFQAYLLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC(=O)C1CC(=O)C3(C2CC(CC3C(=O)O)O)O)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H](OC(=O)[C@H]1CC(=O)[C@]3([C@H]2C[C@H](C[C@H]3C(=O)O)O)O)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301102620 | |

| Record name | (2S,4aS,6aR,7R,9R,10aS,10bS)-2-(3-Furanyl)dodecahydro-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301102620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187951-06-9 | |

| Record name | (2S,4aS,6aR,7R,9R,10aS,10bS)-2-(3-Furanyl)dodecahydro-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187951-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,4aS,6aR,7R,9R,10aS,10bS)-2-(3-Furanyl)dodecahydro-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301102620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。